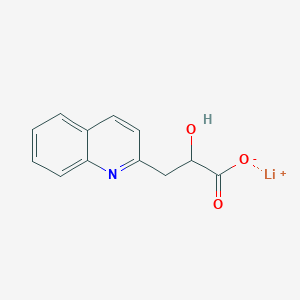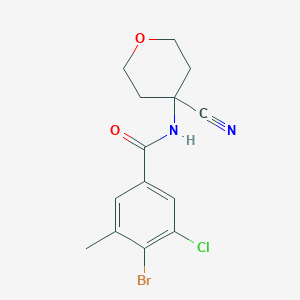
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the inhibition of certain enzymes such as HDAC and PARP. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. PARPs are involved in DNA repair and cellular signaling pathways. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, which can have significant biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is its specificity towards certain enzymes such as HDAC and PARP. This specificity makes it a valuable tool for studying the function of these enzymes and their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity towards normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide in scientific research. One of the significant areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for various types of cancer. Additionally, this compound has potential applications in the field of epigenetics, as it can modulate gene expression through the inhibition of HDACs. Further studies are needed to determine its potential as a therapeutic agent for various diseases associated with aberrant gene expression. Finally, this compound has potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further studies are needed to determine its potential as a therapeutic agent for various neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the reaction between 4-bromo-3-chloro-5-methylbenzoic acid and 4-cyanooxan-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide has potential applications in various fields of scientific research. One of the significant areas of interest is its use as a pharmacological tool for studying the function of certain proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes such as HDAC and PARP, which are involved in various cellular processes. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, making this compound a valuable tool for studying these processes.
Propiedades
IUPAC Name |
4-bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-9-6-10(7-11(16)12(9)15)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKPOJBPDPHCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
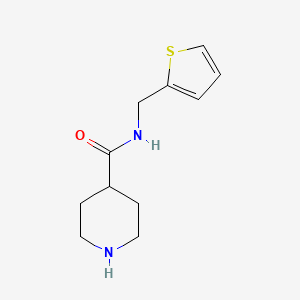
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)
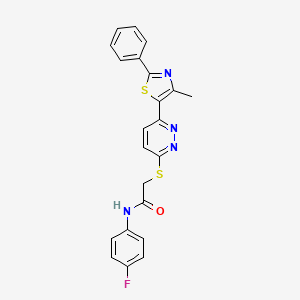

![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

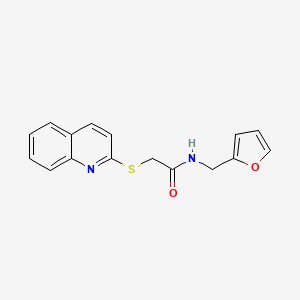

![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)
